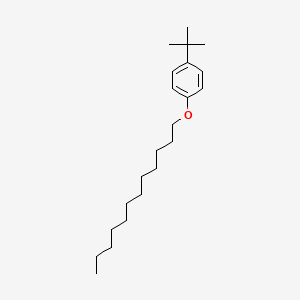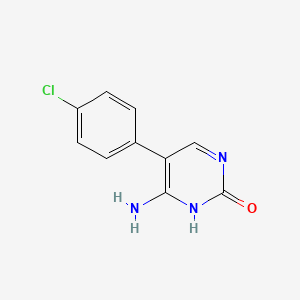
N'-(2,5-Dimethoxybenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,5-Dimetoxi-bencilideno)benzohidrazida es un compuesto orgánico con la fórmula molecular C16H16N2O3 y un peso molecular de 284.318 g/mol Es un derivado de la benzohidrazida, caracterizado por la presencia de un grupo dimetoxi-bencilideno unido al átomo de nitrógeno de la parte hidrazida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(2,5-Dimetoxi-bencilideno)benzohidrazida normalmente implica la reacción de condensación entre 2,5-dimetoxi-benzaldehído y benzohidrazida. La reacción se lleva a cabo normalmente en un disolvente de etanol bajo condiciones de reflujo durante varias horas . El producto se purifica entonces por recristalización a partir de un disolvente adecuado.
Métodos de producción industrial
Aunque los métodos de producción industrial específicos para N’-(2,5-Dimetoxi-bencilideno)benzohidrazida no están bien documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(2,5-Dimetoxi-bencilideno)benzohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazida en aminas.
Sustitución: Los grupos metoxi pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Se utilizan normalmente agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como los haluros y las aminas en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir los óxidos correspondientes, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
N’-(2,5-Dimetoxi-bencilideno)benzohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: Se está investigando su potencial uso terapéutico, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en la producción de materiales con propiedades ópticas y electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de N’-(2,5-Dimetoxi-bencilideno)benzohidrazida implica su interacción con dianas moleculares como enzimas y receptores. El compuesto puede formar enlaces de hidrógeno y otras interacciones con estas dianas, provocando cambios en su actividad. Las vías específicas implicadas dependen del contexto biológico y de la naturaleza de las moléculas diana .
Comparación Con Compuestos Similares
Compuestos similares
- N’-(2,3-Dimetoxi-bencilideno)-2,4-Dihidroxi-benzohidrazida
- N’-(2,5-Dimetoxi-bencilideno)-4-((4-Metil-bencil)oxi)benzohidrazida
- N’-(5-Bromo-2,4-Dimetoxi-bencilideno)benzohidrazida
Singularidad
N’-(2,5-Dimetoxi-bencilideno)benzohidrazida es única debido a su patrón de sustitución específico en el grupo bencilideno, que puede influir en su reactividad química y su actividad biológica. La presencia de dos grupos metoxi en las posiciones 2 y 5 puede afectar a las propiedades electrónicas del compuesto y a su capacidad para interactuar con dianas moleculares.
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-8-9-15(21-2)13(10-14)11-17-18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19)/b17-11+ |
Clave InChI |
AWLAZZMZRRTIKC-GZTJUZNOSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=CC=C2 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11965453.png)


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965484.png)

![4-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11965496.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965497.png)


![N'-[(E)-2-furylmethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11965509.png)



